Bis-propargyl-PEG1
Description
Bis-Propargyl-PEG18 is a polyethylene glycol (PEG)-based compound functionalized with two terminal propargyl groups (-C≡CH). Its structure consists of an 18-unit PEG chain flanked by reactive alkyne moieties, enabling participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry . This bifunctional reactivity allows Bis-Propargyl-PEG18 to serve as a versatile linker for conjugating biomolecules, nanoparticles, or polymers in drug delivery systems, bioconjugation, and materials science . The extended PEG18 chain (~18 ethylene oxide units) provides hydrophilicity, solubility, and reduced steric hindrance, making it suitable for applications requiring precise spatial control . Commercial suppliers like Xi’an Ruixi Biological Tech and CNReagent list its CAS number as 124238-56-8 .
Structure
3D Structure
Properties
IUPAC Name |
3-(2-prop-2-ynoxyethoxy)prop-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-3-5-9-7-8-10-6-4-2/h1-2H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHWCSPBGKGOLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
124238-56-8 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-2-propyn-1-yl-ω-(2-propyn-1-yloxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124238-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID501174405 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-2-propyn-1-yl-ω-(2-propyn-1-yloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501174405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124238-56-8, 40842-04-4 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-2-propyn-1-yl-ω-(2-propyn-1-yloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501174405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethylene Glycol 1,2-Bis(2-propynyl) Ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Two-Step Activation-Substitution Method
The most widely cited method involves:
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Activation of PEG Hydroxyls : PEG-18 is dissolved in an anhydrous aromatic solvent (e.g., toluene or methylene chloride) and treated with a strong base such as n-butyllithium (n-BuLi) or triethylamine (TEA) to deprotonate terminal hydroxyls. This generates a PEG-dialkoxide intermediate, which reacts with a sulfonyl halide (e.g., 4-fluorobenzenesulfonyl chloride) to form a bis-sulfonated PEG.
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Propargyl Substitution : The sulfonated PEG is reacted with propargyl bromide in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to displace the sulfonate groups. The reaction is typically conducted at 40–60°C for 12–24 hours.
Key Advantages :
Single-Step Direct Alkylation
An alternative approach bypasses sulfonate activation by directly alkylating PEG-18 with propargyl bromide under basic conditions. PEG-18 is dissolved in dimethylformamide (DMF) or acetonitrile, and potassium carbonate (K₂CO₃) is added to deprotonate the hydroxyl groups. Propargyl bromide is then introduced dropwise, and the mixture is stirred at 50°C for 48 hours.
Challenges :
-
Competing etherification side reactions reduce yields to 60–70%.
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Requires excess propargyl bromide (3–5 equivalents) to drive the reaction to completion.
Optimization of Reaction Parameters
Solvent Selection
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Toluene | 2.4 | 88 | 95 |
| Methylene Chloride | 8.9 | 92 | 97 |
| DMF | 36.7 | 65 | 82 |
Polar aprotic solvents like methylene chloride enhance nucleophilicity of the PEG alkoxide, improving substitution efficiency. Non-polar solvents (e.g., toluene) are preferred for large-scale synthesis due to easier recovery and lower cost.
Base and Stoichiometry
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n-BuLi vs. TEA : n-BuLi provides complete deprotonation of PEG hydroxyls but requires stringent anhydrous conditions. TEA is less efficient (70–80% deprotonation) but simplifies handling.
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Molar Ratios : A 2.2:1 molar ratio of propargyl bromide to PEG-18 minimizes residual unreacted PEG.
Purification and Characterization
Precipitation and Washing
Post-reaction, the crude product is precipitated by adding cold ethyl ether (10 volumes relative to PEG), which selectively isolates Bis-Propargyl-PEG18 while removing unreacted propargyl bromide and salts. Sequential washes with ether and hexane yield a purity of >98% as confirmed by ¹H NMR.
Typical ¹H NMR Peaks :
Chromatographic Methods
For pharmaceutical-grade applications, size-exclusion chromatography (SEC) with Sephadex LH-20 resolves PEG derivatives by molecular weight, removing dimeric or oligomeric byproducts.
Industrial-Scale Production Considerations
Large batches (>1 kg) employ continuous flow reactors to maintain consistent temperature and mixing. Key parameters include:
Chemical Reactions Analysis
Core Reaction: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The propargyl groups in Bis-Propargyl-PEG18 undergo CuAAC with azide-bearing molecules to form stable 1,4-disubstituted triazole linkages. This reaction is pivotal in bioconjugation and materials science due to its high efficiency and biocompatibility .
Reaction Mechanism
- Catalyst : Copper(I) (e.g., CuSO₄ with sodium ascorbate).
- Conditions : Ambient temperature, aqueous or mixed aqueous-organic solvents (e.g., THF/H₂O).
- Outcome : Two triazole rings form at both ends of the PEG18 chain, enabling crosslinking or linear conjugation .
| Parameter | Value/Detail | Source |
|---|---|---|
| Reaction Time | 1–24 hours | |
| Yield | >90% (typical for CuAAC) | |
| Solubility Advantage | PEG spacer enhances aqueous solubility |
Secondary Reactions and Modifications
While CuAAC is primary, other reactions are theoretically feasible:
Thiol-Yne Chemistry
Propargyl groups can react with thiols (-SH) under UV light or radical initiators, forming thioether bonds. This is less common for Bis-Propargyl-PEG18 but offers an alternative for metal-free conjugation .
| Parameter | Value/Detail | Source |
|---|---|---|
| Catalysts | UV light, AIBN | |
| Selectivity | Less selective than CuAAC |
Coordination with Metal Catalysts
Propargyl groups may participate in Sonogashira coupling or alkyne metathesis, though no direct studies on Bis-Propargyl-PEG18 exist .
Structural and Solubility Effects
The PEG18 chain (18 ethylene oxide units) critically influences reactivity:
- Solubility : Enables reactions in aqueous media, unlike hydrophobic alkynes .
- Steric Effects : The 3.5 nm PEG spacer minimizes steric hindrance between conjugated molecules .
| Property | Value/Detail | Source |
|---|---|---|
| PEG Length | ~3.5 nm (18 ethylene oxide units) | |
| Molecular Weight | 843 g/mol | |
| Purity | 95–98% |
Stability and Storage
- Storage : -20°C to prevent oxidation of propargyl groups .
- Shelf Life : >12 months when stored anhydrous .
Comparative Analysis with Similar Linkers
Scientific Research Applications
Click Chemistry
Overview:
Bis-Propargyl-PEG18 is primarily utilized in click chemistry, a powerful tool for creating stable covalent bonds between biomolecules. The propargyl groups react with azide-bearing compounds under copper-catalyzed conditions to form stable triazole linkages.
Applications:
- Bioconjugation: The compound facilitates the attachment of various biomolecules, such as proteins, peptides, and nucleic acids, enhancing their stability and functionality.
- Targeted Therapeutics: By conjugating therapeutic agents with targeting ligands through click chemistry, Bis-Propargyl-PEG18 enables the development of targeted drug delivery systems that improve treatment specificity and efficacy.
Case Study:
A study demonstrated the use of Bis-Propargyl-PEG18 for synthesizing targeted drug delivery systems that encapsulate chemotherapeutic agents for cancer treatment. The incorporation of targeting ligands significantly increased the accumulation of drugs in tumor tissues while minimizing systemic toxicity .
Overview:
The compound's ability to form stable triazole linkages makes it valuable in biochemical research for studying protein interactions and cellular processes.
Applications:
- Protein Labeling: Bis-Propargyl-PEG18 can be used to label proteins for visualization in biological studies.
- Cellular Interaction Studies: It aids in understanding how drugs interact with cellular components, which is crucial for drug development.
Case Study:
Research involving Bis-Propargyl-PEG18 showed its effectiveness in linking therapeutic agents to antibodies, resulting in enhanced targeting capabilities against specific cancer cell lines. This study highlighted the compound's potential in developing more effective cancer therapies .
Industrial Applications
Overview:
Beyond academic research, Bis-Propargyl-PEG18 finds applications in industrial settings for the synthesis of advanced materials.
Applications:
- Polymer Synthesis: It is utilized in creating novel polymers with tailored properties for various applications, including coatings and biomedical devices.
- Material Science: The compound's unique chemical properties enable the development of materials with specific mechanical and thermal characteristics.
Mechanism of Action
The mechanism of action of Bis-Propargyl-PEG18 primarily involves its ability to form stable triazole linkages through Click Chemistry. The propargyl groups react with azides in the presence of a copper catalyst to form triazole rings, which are highly stable and resistant to hydrolysis . This property makes it an excellent linker for various applications in chemistry and biology .
Comparison with Similar Compounds
Comparison with Similar Compounds
Bis-Propargyl-PEG18 is part of a broader family of propargyl-functionalized PEG derivatives. Below is a detailed comparison with structurally analogous compounds, focusing on PEG chain length, reactivity, and applications.
Table 1: Structural and Functional Comparison of Bis-Propargyl-PEG Derivatives
*Molecular weights calculated based on PEG unit mass (44 g/mol per unit) + propargyl groups (39 g/mol each).
Key Observations
PEG Chain Length and Solubility :
- Longer chains (e.g., PEG18) improve solubility in aqueous systems and reduce aggregation in bioconjugates compared to shorter analogs like PEG8 or PEG10 .
- Shorter chains (e.g., PEG8) are preferred in PROTACs to minimize steric interference during ternary complex formation .
Functional Groups: Bis-Propargyl-PEG18’s dual alkyne groups enable crosslinking or multi-step conjugation, unlike mono-propargyl derivatives (e.g., Propargyl-PEG6-alcohol) . Compounds like Propargyl-PEG9-azide combine azide and alkyne termini for orthogonal click reactions, offering modularity absent in bis-propargyl analogs .
Applications: Bis-Propargyl-PEG18: Ideal for drug-delivery systems requiring prolonged circulation (due to PEG’s stealth properties) and controlled release via click chemistry . Bis-Propargyl-PEG8: Used in PROTACs to tether E3 ligase ligands to target protein binders, leveraging its compact size for efficient proteasome recruitment . Propargyl-PEG6-alcohol: Applied in surface functionalization of nanoparticles, where terminal hydroxyl groups facilitate further derivatization .
Table 2: Commercial Availability and Suppliers
| Compound Name | Supplier | Purity | Reference |
|---|---|---|---|
| Bis-Propargyl-PEG18 | Xi’an Ruixi Biological Tech | >95% | |
| Bis-Propargyl-PEG10 | CNReagent | >98% | |
| Bis-Propargyl-PEG8 | Broadpharm | >95% |
Research Findings and Limitations
- Synthetic Challenges : Bis-propargyl PEGs require precise control over stoichiometry to avoid side reactions during propargyl group installation .
- Thermal Stability : Propargyl groups degrade above 60°C, limiting high-temperature applications .
- Data Gaps : Molecular weights and reaction kinetics for bis-propargyl PEGs are often inferred rather than experimentally validated in public literature .
Biological Activity
Bis-Propargyl-PEG18 is a specialized polyethylene glycol (PEG) derivative featuring two propargyl groups. This compound is increasingly recognized in medicinal chemistry for its potential applications in drug delivery systems and bioconjugation techniques. Its unique structure facilitates click chemistry reactions, making it a valuable tool in the synthesis of various bioconjugates and PROTACs (Proteolysis Targeting Chimeras). This article delves into the biological activity of Bis-Propargyl-PEG18, highlighting its mechanisms of action, efficacy in different applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of Bis-Propargyl-PEG18 can be represented as follows:
Where PEG denotes polyethylene glycol, and propargyl refers to the alkyne functional groups at both ends of the PEG chain. The presence of these propargyl groups allows for efficient bioconjugation through click chemistry, particularly with azide-containing compounds.
- Click Chemistry : The terminal alkyne groups react with azides to form stable triazoles, a reaction known for its efficiency and specificity. This reaction is crucial for creating stable bioconjugates without significant side products .
- Drug Delivery : The PEG component enhances solubility and biocompatibility, making Bis-Propargyl-PEG18 suitable for drug delivery systems. Its ability to form conjugates with therapeutic agents can improve pharmacokinetics and target specificity .
- Targeted Protein Degradation : As part of PROTAC technology, Bis-Propargyl-PEG18 can facilitate the targeted degradation of specific proteins within cells. This is particularly relevant in cancer therapies where the elimination of oncogenic proteins is desired .
Biological Activity
The biological activity of Bis-Propargyl-PEG18 has been assessed through various studies, focusing on its effects on enzyme inhibition and cellular interactions.
Enzyme Inhibition Studies
Research has demonstrated that propargyl derivatives exhibit inhibitory effects on various enzymes, including cholinesterases. For instance, compounds with propargyl moieties have shown significant inhibition against human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with varying IC50 values:
| Compound | Target Enzyme | IC50 (nM) |
|---|---|---|
| Propargyltacrine | AChE | 21 |
| Compound 20 | BChE | 78 |
| Compound 21 | AChE/BChE | 95/93 |
These findings suggest that modifications in the propargyl group can enhance enzyme inhibitory activity, which is critical in developing treatments for neurodegenerative diseases like Alzheimer's .
Case Studies
- Synthesis of PROTACs : A study utilized Bis-Propargyl-PEG18 as a linker in the development of PROTACs aimed at degrading specific oncogenic proteins. The resulting compounds exhibited improved efficacy in cellular assays compared to traditional inhibitors .
- Antimicrobial Applications : In another investigation, Bis-Propargyl-PEG2 (a related compound) was employed to synthesize dimers that showed activity against vancomycin-resistant Enterococcus faecalis. This highlights the versatility of PEG-based linkers in creating effective antimicrobial agents .
Q & A
Q. What documentation standards are critical for ensuring reproducibility in Bis-Propargyl-PEG18 research?
- Methodological Answer : Follow the ARRIVE 2.0 guidelines for preclinical studies. Disclose:
- Synthetic protocols (CAS numbers, equipment models).
- Raw characterization data (e.g., NMR integration values).
- Environmental conditions (humidity, lighting) during biological assays.
Archive datasets in FAIR-compliant repositories (e.g., Zenodo) with unique DOIs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
